molecular formula C23H20N2O5 B2604332 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-32-9

2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2604332
CAS No.: 921891-32-9
M. Wt: 404.422
InChI Key: ABCWLCGFDXJGEX-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of this compound involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The compound exhibits antioxidant activity, as determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

1. Reactions and Rearrangements of Related Compounds

Studies on benzodiazepinooxazoles, a group related to 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, have been conducted to understand their reactions and rearrangements. This research provides insight into the chemical behavior and potential applications of similar compounds in various fields, including medicinal chemistry and material science (Terada, Yabe, Miyadera, & Tachikawa, 1973).

2. Novel Benzodiazepin Derivatives Synthesis

Research has been conducted on the synthesis of novel benzodiazepin derivatives, which are chemically related to this compound. These studies are significant for the development of new pharmacological agents with potential applications in treating various diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

3. Tandem Palladium-Catalyzed Synthesis

Research into tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of related compounds offers potential applications in synthesizing complex organic molecules. This method could be crucial in developing new materials and pharmaceuticals (Gabriele et al., 2006).

4. Novel Aromatic Polyamides

Studies on the synthesis of novel aromatic polyamides containing structures related to this compound have implications in materials science, particularly in developing high-performance polymers with unique properties (Akutsu et al., 1998).

5. Antibacterial and Anticancer Agents

Research on novel benzoxepine-1,2,3-triazole hybrids, structurally similar to the compound , shows potential applications in developing new antibacterial and anticancer agents. This research is significant for medical science and pharmacology (Kuntala et al., 2015).

Future Directions

The compound has shown promising results in terms of its antioxidant and antibacterial activities . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Properties

IUPAC Name

2,3-dimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-13-7-9-19-17(11-13)25-23(27)16-12-14(8-10-18(16)30-19)24-22(26)15-5-4-6-20(28-2)21(15)29-3/h4-12H,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWLCGFDXJGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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